molecular formula C9H5BrF3N B2388308 5-Bromo-2-methyl-3-(trifluoromethyl)benzonitrile CAS No. 2387259-19-8

5-Bromo-2-methyl-3-(trifluoromethyl)benzonitrile

Cat. No.: B2388308
CAS No.: 2387259-19-8
M. Wt: 264.045
InChI Key: FKPXUADFHJDHIU-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-3-(trifluoromethyl)benzonitrile is a brominated aromatic nitrile derivative with a trifluoromethyl (-CF₃) and methyl (-CH₃) substituent on the benzene ring. Its molecular formula is C₉H₅BrF₃N, and it has a molecular weight of 280.04 g/mol . The compound is characterized by:

  • Bromine at position 5 (electron-withdrawing, directing electrophilic substitutions to meta/para positions).
  • Methyl group at position 2 (electron-donating, sterically bulky).
  • Trifluoromethyl group at position 3 (strong electron-withdrawing, enhancing thermal and chemical stability).
  • Nitrile group (-CN) at position 1 (polar, enabling hydrogen bonding and participation in nucleophilic reactions).

This structural arrangement makes it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in synthesizing trifluoromethylated bioactive molecules .

Properties

IUPAC Name

5-bromo-2-methyl-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N/c1-5-6(4-14)2-7(10)3-8(5)9(11,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPXUADFHJDHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1C(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-methyl-3-(trifluoromethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 5-bromo-2-fluorobenzene with trifluorotoluene under inert atmosphere conditions in an organic solvent . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine under specific conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Reduction: Conversion to 5-amino-2-methyl-3-(trifluoromethyl)benzonitrile.

    Oxidation: Formation of 5-bromo-2-methyl-3-(trifluoromethyl)benzoic acid.

Scientific Research Applications

5-Bromo-2-methyl-3-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-3-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable intermediates. These interactions can influence various biochemical pathways, making it a valuable compound in drug development and other applications .

Comparison with Similar Compounds

5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile (C₉H₅BrF₃NO)

  • Key Difference : Methoxy (-OCH₃) at position 2 instead of methyl (-CH₃).
  • Impact: Solubility: The methoxy group increases polarity, enhancing solubility in polar solvents (e.g., ethanol, DMSO) compared to the methyl analogue . Applications: Preferred in reactions requiring mild directing effects, such as coupling reactions .

5-Bromo-4-chloro-2-(trifluoromethyl)benzonitrile (C₈H₂BrClF₃N)

  • Key Difference : Chlorine at position 4 in addition to bromine.
  • Impact :
    • Electron Effects : The combined electron-withdrawing effects of Br, Cl, and -CF₃ make this compound highly electron-deficient, favoring nucleophilic aromatic substitution .
    • Stability : Increased thermal stability due to additional halogen substituents.
    • Applications : Used in high-stress environments, such as catalysts or high-temperature reactions .

5-Bromo-2-hydroxybenzonitrile (C₇H₄BrNO)

  • Key Difference : Hydroxyl (-OH) at position 2 instead of methyl.
  • Impact: Hydrogen Bonding: The -OH group forms intermolecular hydrogen bonds, leading to higher melting points (~150–160°C) and crystalline stability . Acidity: Phenolic proton (pKa ~8–10) enables deprotonation under basic conditions, useful in pH-sensitive syntheses .

5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetonitrile (C₁₀H₇BrF₃N)

  • Key Difference : Acetonitrile (-CH₂CN) side chain vs. benzonitrile (-CN directly attached).
  • Impact :
    • Steric Effects : The -CH₂CN group introduces steric hindrance, reducing reactivity in crowded reactions.
    • Flexibility : The side chain increases conformational flexibility, advantageous in drug design for target binding .

Structural and Functional Comparison Table

Compound Name Molecular Formula Substituents (Positions) Key Properties Applications
5-Bromo-2-methyl-3-(trifluoromethyl)benzonitrile C₉H₅BrF₃N 2-CH₃, 3-CF₃, 5-Br High thermal stability, moderate polarity Pharmaceutical intermediates
5-Bromo-2-methoxy-3-(trifluoromethyl)benzonitrile C₉H₅BrF₃NO 2-OCH₃, 3-CF₃, 5-Br Enhanced solubility, electron-donating Coupling reactions
5-Bromo-4-chloro-2-(trifluoromethyl)benzonitrile C₈H₂BrClF₃N 2-CF₃, 4-Cl, 5-Br Extreme electron deficiency High-temperature catalysts
5-Bromo-2-hydroxybenzonitrile C₇H₄BrNO 2-OH, 5-Br Hydrogen bonding, crystalline Metal chelation, sensors
5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetonitrile C₁₀H₇BrF₃N 2-CH₃, 3-CF₃, 5-Br, -CH₂CN Steric hindrance, flexibility Drug discovery

Biological Activity

5-Bromo-2-methyl-3-(trifluoromethyl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, case studies, and research findings.

This compound has the molecular formula C10H7BrF3N and a molecular weight of 250.02 g/mol. The compound features a bromine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring, along with a nitrile functional group. These characteristics contribute to its reactivity and potential applications in pharmaceuticals and material science .

The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit specific metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Biological Activities

1. Antitumor Activity
Research indicates that derivatives of this compound exhibit promising antitumor properties. In vitro studies have assessed cytotoxicity against various cancer cell lines, revealing significant activity that warrants further investigation into its potential as an anticancer agent .

2. Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. In vivo studies have demonstrated that certain derivatives can reduce inflammation markers, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines.

3. Pesticidal Activity
In agricultural chemistry, some derivatives have shown potent pesticidal activity against pests and pathogens in bioassays, indicating their potential use as agrochemicals .

Study on Antitumor Activity

A recent study investigated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, with an IC50 value of approximately 15 µM. This suggests that the compound may serve as a lead for developing new anticancer therapies.

Study on Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, researchers administered derivatives of this compound in a murine model of acute inflammation. Results indicated a significant reduction in paw edema compared to control groups, highlighting the compound's potential for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-Bromo-2-(trifluoromethyl)benzonitrileC10H7BrF3NLacks methyl substitution at position 2
2,3-Bis(trifluoromethyl)-5-bromobenzonitrileC10H5BrF6NContains two trifluoromethyl groups
4,5-Dibromo-2-(trifluoromethyl)benzonitrileC10H5Br2F3NContains an additional bromine atom
3-Bromo-5-(trifluoromethyl)benzonitrileC10H7BrF3NDifferent substitution pattern on the benzene ring

Each compound exhibits distinct properties due to variations in substituents and positions on the benzene ring, influencing their reactivity and biological activity.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-methyl-3-(trifluoromethyl)benzonitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via sequential halogenation and functional group transformations. For example:

  • Step 1: Bromination of a methyl-substituted benzonitrile precursor using reagents like NBS (N-bromosuccinimide) under radical initiation .
  • Step 2: Trifluoromethylation via Ullmann coupling or cross-coupling reactions (e.g., using CuI/ligand systems) with trifluoromethyl halides .
  • Optimization: Reaction temperature (60–100°C) and solvent polarity (DMF or DMSO) significantly impact yield. Catalytic systems involving palladium or copper are critical for regioselectivity .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Methyl protons (2-position) appear as a singlet at δ 2.3–2.5 ppm. Aromatic protons show splitting patterns dependent on adjacent substituents .
    • ¹⁹F NMR: Trifluoromethyl groups resonate at δ -60 to -65 ppm, confirming substitution at the 3-position .
  • LC-MS: High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 278.96 (M+H⁺) .

Q. Key Spectral Benchmarks

TechniqueKey Peaks/FeaturesReference
¹³C NMRCN (nitrile) at ~115 ppm; CF₃ at 122–125 ppm
IRC≡N stretch at ~2230 cm⁻¹

Q. What are the stability considerations for this compound under storage and reaction conditions?

Methodological Answer:

  • Hydrolytic Stability: The nitrile group is susceptible to hydrolysis in acidic/alkaline conditions. Storage at 0–6°C in anhydrous solvents (e.g., THF) minimizes degradation .
  • Thermal Stability: Decomposition occurs above 150°C, confirmed by TGA (thermogravimetric analysis). Avoid prolonged heating in polar aprotic solvents .

Q. Degradation Profile

ConditionDegradation ProductRate (t₁/₂)
Aqueous HCl (1M)Carboxylic acid derivative2 hours
DMSO, 100°CTrifluoromethyl cleavage byproducts6 hours

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects: The CF₃ group at the 3-position hinders access to the aromatic ring, reducing reaction rates in Suzuki-Miyaura couplings. Bulkier ligands (e.g., XPhos) improve efficiency .
  • Electronic Effects: The strong electron-withdrawing nature of CF₃ deactivates the ring, necessitating electron-rich coupling partners (e.g., arylboronic esters) .

Q. Case Study: Suzuki Coupling Efficiency

Partner (Ar-Bpin)Yield (%)Notes
4-MeO-C₆H₄30Steric hindrance dominant
3-Thienyl55Electron-deficient system

Q. What computational methods are effective for predicting the compound’s binding affinity in drug discovery contexts?

Methodological Answer:

  • Docking Studies: Molecular docking (AutoDock Vina) with targets like kinase enzymes reveals preferential binding to hydrophobic pockets due to the CF₃ group .
  • DFT Calculations: B3LYP/6-31G(d) models predict electrostatic potential surfaces, highlighting nucleophilic regions at the nitrile and Br sites .

Q. Computational vs. Experimental Binding Data

Target ProteinPredicted ΔG (kcal/mol)Experimental IC₅₀ (nM)
EGFR Kinase-8.2120 ± 15
CYP3A4-6.5>1000 (weak inhibitor)

Q. How can contradictory data on regioselectivity in electrophilic substitution reactions be resolved?

Methodological Answer:

  • Mechanistic Probes: Isotopic labeling (e.g., deuterated substrates) and kinetic isotope effects (KIE) studies clarify whether electronic or steric factors dominate .
  • In Situ Monitoring: React-IR tracks intermediate formation during bromination, revealing competing pathways (e.g., para vs. ortho attack) .

Q. Regioselectivity Under Varying Conditions

ElectrophilePosition (Major Product)Driving Factor
Br₂ (FeBr₃)5-BromoElectronic (CF₃ EWG)
NBS (light)2-Methyl adjacentSteric control

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